molecular formula C7H6Br3NO B2466513 2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide CAS No. 1187669-54-0

2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide

Cat. No. B2466513
M. Wt: 359.843
InChI Key: HFOLYCNLSUIZST-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide is a chemical compound with the molecular formula C7H5Br2NO. It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide consists of a bromopyridine ring attached to a bromoethanone group . The InChI code for this compound is 1S/C7H5Br2NO.BrH/c8-3-7(11)5-1-2-10-4-6(5)9;/h1-2,4H,3H2;1H .


Physical And Chemical Properties Analysis

2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide is a solid substance . It has a molecular weight of 280.95 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Pyridylcarbene Formation

The compound 2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide is involved in the formation of pyridylcarbene intermediates through thermal decomposition. This process, observed under specific conditions of temperature and pressure, results in the creation of various brominated pyridine derivatives, indicating the compound's role in complex chemical syntheses (Abarca et al., 2006).

Bromination and Condensation Reactions

The compound participates in reactions involving bromination and condensation. One study demonstrated its involvement in the synthesis of α-Bromo chalcones containing 2-thiene ring, highlighting its utility in creating compounds with potential biological activities (Budak & Ceylan, 2009).

Carcinogen Metabolizing Enzyme Modulation

In the realm of biochemistry, the compound has been used to synthesize derivatives that modulate carcinogen metabolizing enzymes. These derivatives have shown significant biological activities, including inducing enzymes involved in carcinogen metabolism and scavenging reactive oxygen species, which is crucial in the context of cancer research (Hamdy et al., 2010).

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-bromo-1-(3-bromopyridin-4-yl)ethanone;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO.BrH/c8-3-7(11)5-1-2-10-4-6(5)9;/h1-2,4H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOLYCNLSUIZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(=O)CBr)Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide

CAS RN

1187669-54-0
Record name 2-bromo-1-(3-bromopyridin-4-yl)ethanone hydrobromide
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